1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)
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Overview
Description
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) is an organic compound characterized by its complex aromatic structure This compound features a central phenylene ring substituted with cyclopropyl and disulfonyl groups, which are further connected to two 4-methylbenzene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) typically involves multi-step organic reactions. One common route includes:
Formation of the Central Phenylene Ring: The central phenylene ring can be synthesized through a Friedel-Crafts alkylation reaction, where cyclopropyl and sulfonyl groups are introduced.
Attachment of 4-Methylbenzene Units: The 4-methylbenzene units are then attached to the central phenylene ring via a sulfonation reaction, using reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts alkylation and sulfonation reactions under controlled conditions.
Purification: The crude product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.
Scientific Research Applications
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(2-Phenyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)
- 1,1’-[(2-Cyclopropyl-1,4-phenylene)disulfonyl]bis(4-methylbenzene)
- 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-ethylbenzene)
Uniqueness
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
105553-89-7 |
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Molecular Formula |
C23H22O4S2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-bis-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C23H22O4S2/c1-16-6-12-19(13-7-16)28(24,25)21-4-3-5-22(23(21)18-10-11-18)29(26,27)20-14-8-17(2)9-15-20/h3-9,12-15,18H,10-11H2,1-2H3 |
InChI Key |
LFQNNQBVVLHVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)C4CC4 |
Origin of Product |
United States |
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